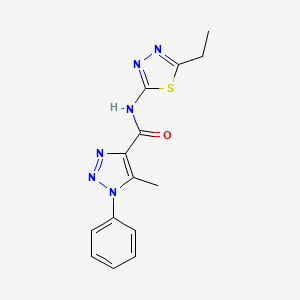

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

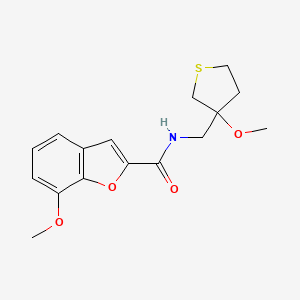

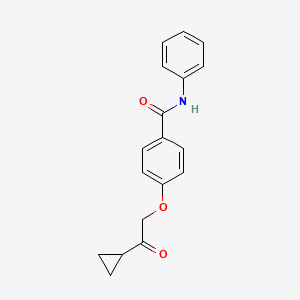

The compound “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including a thiadiazole ring and a triazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of similar compounds involves a thiadiazole ring and a triazole ring . These rings are often part of a larger aromatic system, which can contribute to the compound’s stability and reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiadiazole and triazole derivatives are generally stable under normal conditions . They are often soluble in common organic solvents, but their solubility in water can vary .

Scientific Research Applications

Synthesis and Biological Activity

Research has led to the development of compounds incorporating thiadiazole and triazole moieties, demonstrating significant biological activities. For instance, hybrid molecules containing various heterocyclic nuclei, such as 1,3,4-thiadiazole, have been synthesized, revealing antimicrobial, anti-lipase, and anti-urease activities (Başoğlu et al., 2013). Similarly, novel thiazole and 1,3,4-thiadiazole derivatives have been evaluated as potent anticancer agents, underscoring the therapeutic potential of such compounds (Gomha et al., 2017).

Antimicrobial and Anticancer Properties

The antimicrobial and anticancer properties of 1,3,4-thiadiazole derivatives have been extensively studied. Compounds synthesized from ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing a 1,3,4-thiadiazole nucleus, showed good to moderate antimicrobial activity against various microorganisms (Özil et al., 2015). Another study synthesized derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, demonstrating higher antimicrobial activity against specific bacteria and fungi, highlighting the potential for developing new antimicrobial agents (Önkol et al., 2008).

Drug Design and Mechanistic Insights

The design and synthesis of heterocyclic compounds, such as 1,3,4-thiadiazoles, have been geared towards understanding their mechanism of action and enhancing their biological efficacy. For example, the study of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea provided insights into the reaction mechanism, potentially informing the design of more effective compounds (Ledenyova et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6OS/c1-3-11-16-18-14(22-11)15-13(21)12-9(2)20(19-17-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHRFNCFAMMBIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2999705.png)

![(E)-2-hydroxy-N'-((4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)benzohydrazide](/img/structure/B2999707.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B2999710.png)

![8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2999714.png)

![3-chloro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2999715.png)

![N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999722.png)